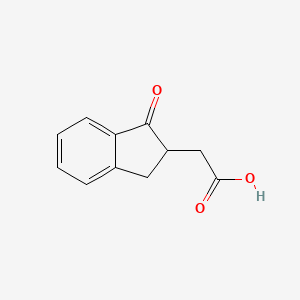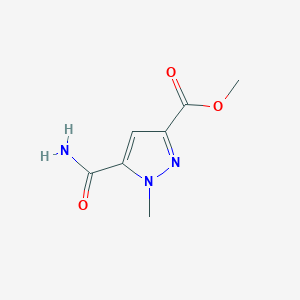
2-(2-phenylcyclohex-1-en-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-phenylcyclohex-1-en-1-yl)acetic acid” is a chemical compound with the CAS Number: 18294-87-6 . It has a molecular weight of 140.18 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclohexen-1-ylacetic acid . The InChI code for this compound is 1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10) .Physical And Chemical Properties Analysis
The compound “2-(2-phenylcyclohex-1-en-1-yl)acetic acid” is a powder at room temperature . It has a molecular weight of 140.18 .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-phenylcyclohex-1-en-1-yl)acetic acid involves the reaction of 2-phenylcyclohexanone with malonic acid in the presence of sodium ethoxide to form the corresponding ethyl ester. The ester is then hydrolyzed with aqueous sodium hydroxide to yield the desired carboxylic acid.", "Starting Materials": [ "2-phenylcyclohexanone", "malonic acid", "sodium ethoxide", "ethyl alcohol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-phenylcyclohexanone and malonic acid in ethanol.", "Step 2: Add sodium ethoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester.", "Step 5: Dissolve the ethyl ester in aqueous sodium hydroxide and heat the mixture under reflux for several hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired carboxylic acid." ] } | |
Numéro CAS |
111945-99-4 |
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




